molecular formula C18H25N3O3S B5527087 (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5527087
M. Wt: 363.5 g/mol
InChI Key: WQYZVZPYQNLVIV-SJORKVTESA-N
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Description

The synthesis and study of heterocyclic compounds like pyrazines, pyridines, and their derivatives are of significant interest in organic chemistry due to their presence in numerous biologically active molecules and potential applications in pharmaceuticals. These compounds often exhibit a wide range of chemical and physical properties, making them suitable for various applications, including as building blocks in organic synthesis and as key components in medicinal chemistry.

Synthesis Analysis

The synthesis of heterocyclic compounds typically involves multi-step chemical reactions, including cycloadditions, condensations, and functional group transformations. For instance, the synthesis of pyrazolopyrimidines involves the reaction of dimethylaminovinyl derivatives with hydrazine hydrate, followed by treatment with dimethyl sulfate to yield N-methyl derivatives, showcasing the complexity and precision required in such synthetic pathways (Chimichi et al., 1996).

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research in the field of heterocyclic chemistry has led to the development of novel compounds with potential applications across various domains, including pharmaceuticals and materials science. For instance, studies have reported on the synthesis of new heterocycles based on pyrazole, pyridine, and pyrimidine frameworks, exploring their antimicrobial activities and potential as building blocks for more complex molecules (El‐Emary, Al-muaikel, & Moustafa, 2002), (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996). These studies underscore the importance of heterocyclic compounds in medicinal chemistry, highlighting their versatility and potential for creating new therapeutic agents.

Application in Medicinal Chemistry

The development and functionalization of heterocyclic compounds have significant implications for medicinal chemistry. The synthesis of compounds with pyrazole, pyridine, and pyrimidine scaffolds demonstrates the ongoing efforts to explore these molecules' biological activities and therapeutic potential. For example, research on fused pyrazoles and their derivatives has investigated their antimicrobial and antiviral properties, suggesting these compounds as candidates for drug development (Joshi, Sain, Thadhaney, Ojha, Hussain, & Talesara, 2010).

properties

IUPAC Name

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-13(2)4-5-20-6-7-21(17-12-25(23,24)11-16(17)20)18(22)15-8-14(3)9-19-10-15/h4,8-10,16-17H,5-7,11-12H2,1-3H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYZVZPYQNLVIV-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methylpyridin-3-yl)methanone

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